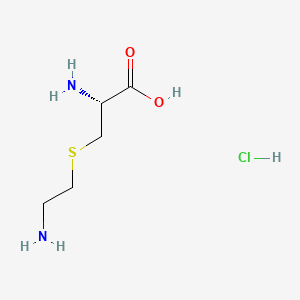

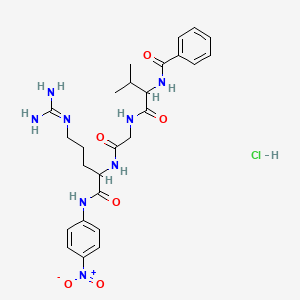

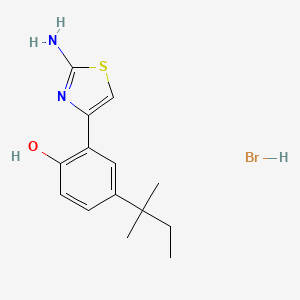

2-(2-Aminothiazol-4-yl)-4-(tert-pentyl)phenol hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(2-Aminothiazol-4-yl)-4-(tert-pentyl)phenol hydrobromide" is not directly mentioned in the provided papers. However, the papers discuss related thiazole compounds, which can provide insights into the chemical behavior and properties that might be expected from the compound . Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure, which often exhibit significant biological activity and are of interest in the synthesis of pharmaceuticals .

Synthesis Analysis

The synthesis of related thiazole compounds involves the reaction of various precursors such as 2-hydroxy-benzaldehyde with 2-aminobenzothiazole , α-bromo-1-(4-hydroxyphenyl)-1-pentone with thiourea , and 2-aminothiazole with N',N'-dimethyl barbituric acid/barbituric acid and different aldehydes . These reactions are typically carried out under conditions that may include catalysts or specific solvents like aqueous ethanol. The synthesis methods aim to create compounds with potential biological activities, and the processes are optimized for better yields and greener chemistry .

Molecular Structure Analysis

The molecular structures of synthesized thiazole derivatives are characterized using various spectroscopic techniques and X-ray crystallography. For instance, the structure of a benzo[d]thiazol-2-ylamino compound was examined crystallographically and found to crystallize in the monoclinic space group with specific unit cell parameters . Similarly, the crystal structure of a 2-amino-4-(4-hydroxyphenyl)-5-propylthiazole derivative was determined, revealing non-coplanar ring systems and extensive intermolecular hydrogen bonding .

Chemical Reactions Analysis

The thiazole compounds synthesized in these studies are intermediates that can potentially undergo further chemical reactions. For example, Schiff bases can be reduced to form new compounds , and the presence of amino groups in the thiazole ring can facilitate further substitution reactions. The reactivity of these compounds is influenced by the presence of other functional groups, such as hydroxyl or methyl groups, which can participate in various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The presence of hydrogen bonding, as observed in the crystal structures, can affect the solubility and melting points of these compounds . Spectroscopic studies, including FT-IR, NMR, and UV-visible techniques, provide information on the functional groups present and the electronic environment within the molecules . These properties are essential for understanding the behavior of the compounds in biological systems and their potential as pharmaceutical agents .

Aplicaciones Científicas De Investigación

Oxidative Phase I Metabolism Studies

2-(2-Aminothiazol-4-yl)-4-(tert-pentyl)phenol hydrobromide has been studied for its oxidative metabolism in human liver microsomes. Denghel et al. (2019) explored its phase I metabolites using liquid-chromatography and mass spectrometry, finding metabolites with hydroxy or oxo groups. This research is significant for understanding the metabolic processing of such compounds in humans (Denghel, Leibold, & Göen, 2019).

Synthesis of Biologically Important Derivatives

Ingle et al. (2003) focused on synthesizing new 1,4‐Benzothiazines bearing a thiazole substituted aroyl moiety from 2-acyl-4-(2'-methyl/phenyl/nicotinyl-thiazol-4'-yl) phenols. This synthesis process is pivotal for developing biologically significant compounds, which could have various applications, including pharmaceuticals (Ingle, Bhingolikar, Bondge, & Mane, 2003).

Eco-friendly Synthesis Approaches

Facchinetti et al. (2015) reported an eco-friendly, solvent-free protocol for synthesizing 2-aminothiazoles, showcasing a sustainable approach to chemical synthesis. This method emphasizes the growing importance of environmental considerations in chemical manufacturing (Facchinetti, Avellar, Nery, Gomes, Vasconcelos, & de Souza, 2015).

Application in Corrosion Inhibition

Farahati et al. (2019) explored the use of thiazoles, including 4-(2-aminothiazole-4-yl) phenol, as corrosion inhibitors for copper. Their findings indicate significant potential for these compounds in protecting metals from corrosion, which is crucial in industrial settings (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).

Structural Characterization and Protonation Studies

Böck et al. (2021) conducted structural characterization of N,4-diheteroaryl 2-aminothiazoles, examining their protonation sites and hydrogen bonding patterns. Such studies are fundamental for understanding the chemical properties and potential applications of these compounds (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).

Biodegradation Studies

Ghosh and Rokade (2011) studied the biodegradation of a derivative of 2-(2-aminothiazol-4-yl) by Pseudomonas desmolyticum, highlighting its environmental impact and degradation pathways. Such studies are crucial in assessing the ecological footprint of chemical compounds (Ghosh & Rokade, 2011).

Propiedades

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-4-(2-methylbutan-2-yl)phenol;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS.BrH/c1-4-14(2,3)9-5-6-12(17)10(7-9)11-8-18-13(15)16-11;/h5-8,17H,4H2,1-3H3,(H2,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZTWVJHTYXMAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)O)C2=CSC(=N2)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1284301.png)

![4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1284302.png)